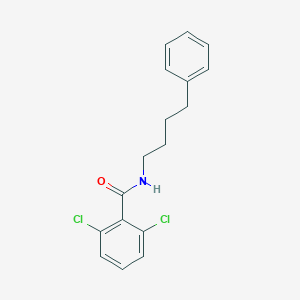

2,6-dichloro-N-(4-phenylbutyl)benzamide

Description

2,6-Dichloro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorobenzoyl core linked to a 4-phenylbutylamine group. The 4-phenylbutyl substituent likely enhances lipophilicity and modulates interactions with biological targets, balancing solubility and membrane permeability .

Properties

Molecular Formula |

C17H17Cl2NO |

|---|---|

Molecular Weight |

322.2g/mol |

IUPAC Name |

2,6-dichloro-N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C17H17Cl2NO/c18-14-10-6-11-15(19)16(14)17(21)20-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H,20,21) |

InChI Key |

HZZUPKOWVLUBES-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Structural and Functional Comparison of 2,6-Dichlorobenzamide Derivatives

Substituent Effects on Physicochemical and Functional Properties

- Lipophilicity and Bioavailability: The 4-phenylbutyl group in the target compound likely confers moderate lipophilicity, enhancing membrane permeability compared to polar substituents like the hydroxylated pyrimidine in compound 1 . However, substituents such as trifluoroethoxy (compound 25) or trifluoromethylpyridinyl (Fluopicolide) may further increase hydrophobicity and environmental stability, critical for fungicidal activity . The aminoethyl group in compound 33 improves water solubility, favoring systemic distribution in antiparasitic applications .

- Thermal Stability: Melting points vary significantly: compound 25 (125–126°C) vs. compound 26 (169–171°C). The diethylamino group in compound 26 likely enhances crystallinity and thermal stability compared to bulkier substituents .

- Mechanistic Diversity: Antiviral Activity: ING-1466’s piperidinyl group facilitates binding to influenza HA proteins, blocking viral entry . Antifungal Activity: Fluopicolide’s pyridinylmethyl group targets fungal microtubule assembly, a mechanism distinct from the target compound’s inferred agrochemical role . Antitumor Potential: Compound 1’s pyrimidine-pyridine scaffold enables EGFR inhibition, a pathway less relevant to the target compound’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.